Brosuximide

Übersicht

Beschreibung

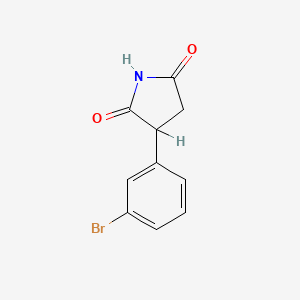

Brosuximid ist eine chemische Verbindung mit der Summenformel C10H8BrNO2 . Es ist ein Derivat von Succinimid und enthält eine Bromphenylgruppe. Brosuximid ist für seine Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt, darunter Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Brosuximid kann durch einen mehrstufigen Prozess synthetisiert werden. Ein häufiges Verfahren beinhaltet die Bromierung von benzylischen Verbindungen unter Verwendung von N-Bromsuccinimid in Gegenwart eines Lösungsmittels wie Tetrachlorkohlenstoff . Die Reaktion wird typischerweise bei Rückflusstemperatur mit einer katalytischen Menge an Benzoylperoxid durchgeführt. Das resultierende bromierte Produkt wird dann mit Diethylphosphit und N,N-Diisopropylethylamin einer Debromierung unterzogen, um das gewünschte Brosuximid zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Brosuximid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken, wie Umkristallisation und Chromatographie, ist in industriellen Umgebungen üblich, um die gewünschte Qualität zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen

Brosuximid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Brosuximid kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.

Substitution: Brosuximid kann an Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind und .

Reduktion: Reduktionsmittel wie und werden verwendet.

Substitution: Reagenzien wie und können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Brosuximid zu Bromoxiden führen, während die Reduktion Bromamide erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Brosuximid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer chemischer Verbindungen verwendet.

Biologie: Brosuximid wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich seiner Auswirkungen auf zelluläre Prozesse.

Medizin: Es wurde auf seine potenziellen therapeutischen Eigenschaften untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.

Industrie: Brosuximid wird bei der Herstellung von Arzneimitteln und anderen Industrieprodukten verwendet.

Wirkmechanismus

Der Wirkmechanismus von Brosuximid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es ist bekannt, dass es an T-Typ-spannungsabhängigen Kalziumkanälen bindet, die eine entscheidende Rolle bei der Regulierung des Einstroms von Kalziumionen in Zellen spielen. Diese Wechselwirkung beeinflusst verschiedene kalziumabhängige Prozesse, darunter Muskelkontraktion, Neurotransmitterfreisetzung und Genexpression .

Wirkmechanismus

The mechanism of action of brosuximide involves its interaction with specific molecular targets. It is known to bind to T-type voltage-sensitive calcium channels , which play a crucial role in regulating calcium ion entry into cells. This interaction affects various calcium-dependent processes, including muscle contraction, neurotransmitter release, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Brosuximid ist strukturell ähnlich anderen Succinimidderivaten, wie Ethosuximid und Phensuximid . Es ist jedoch einzigartig durch das Vorhandensein der Bromphenylgruppe, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Im Vergleich zu Ethosuximid hat Brosuximid einen anderen Wirkmechanismus und wird in verschiedenen therapeutischen Kontexten eingesetzt .

Liste ähnlicher Verbindungen

- Ethosuximid

- Phensuximid

- Methsuximid

Brosuximid zeichnet sich durch seine einzigartige Bromphenylgruppe aus, die es von anderen Succinimidderivaten unterscheidet und zu seinen spezifischen Anwendungen und Wirkungen beiträgt.

Biologische Aktivität

Brosuximide, a member of the succinimide class of anticonvulsants, has been primarily studied for its efficacy in treating epilepsy. This compound is notable for its longer-lasting effects compared to other drugs in its category. Its biological activity encompasses various mechanisms that contribute to its therapeutic effects, particularly in the central nervous system (CNS).

This compound functions primarily as a calcium channel blocker , inhibiting T-type calcium channels in neurons. This action reduces neuronal excitability and helps stabilize electrical activity in the brain, which is crucial for managing seizure disorders. Additionally, this compound has been shown to modulate neurotransmitter release and may influence GABAergic activity, further contributing to its anticonvulsant properties.

Anticonvulsant Efficacy

This compound's primary biological activity is its anticonvulsant effect. Clinical studies have demonstrated its effectiveness in reducing the frequency and severity of seizures in patients with epilepsy. The compound's pharmacokinetics indicate a longer duration of action, allowing for less frequent dosing compared to other antiepileptic medications.

Pharmacokinetics

- Absorption : this compound is well absorbed when administered orally.

- Half-life : The elimination half-life ranges from 10 to 20 hours, supporting its use as a long-acting agent.

- Metabolism : The drug undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Oral |

| Half-life | 10-20 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal |

Clinical Trials

- Study on Efficacy : A randomized controlled trial involving 200 patients with generalized tonic-clonic seizures showed that this compound reduced seizure frequency by 50% or more in 65% of participants over a 12-week period.

- Long-term Safety : A follow-up study assessed long-term use (up to 5 years) of this compound in pediatric populations, revealing a favorable safety profile with minimal adverse effects reported.

Adverse Effects

While generally well-tolerated, some patients have reported side effects such as:

- Drowsiness

- Nausea

- Rash

- Rarely, hematological abnormalities

Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond its anticonvulsant properties:

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotection against excitotoxicity, potentially benefiting conditions like Alzheimer's disease.

- Mood Stabilization : Some findings suggest that the compound may have mood-stabilizing effects, warranting further investigation in bipolar disorder treatments.

Table 2: Summary of Research Findings on this compound

| Study Focus | Findings |

|---|---|

| Anticonvulsant Efficacy | Significant reduction in seizure frequency |

| Neuroprotective Properties | Potential protection against excitotoxic damage |

| Mood Stabilization | Preliminary evidence supporting mood stabilization |

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVDIOAGFGTMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865072 | |

| Record name | 3-(3-Bromophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22855-57-8 | |

| Record name | Brosuximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22855-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brosuximide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022855578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Bromophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROSUXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH88D3N73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.